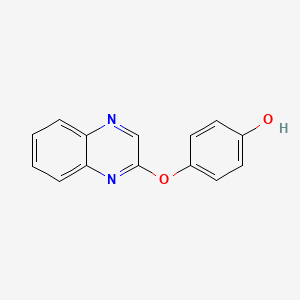

4-(Quinoxalin-2-yloxy)phenol

Description

Properties

Molecular Formula |

C14H10N2O2 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

4-quinoxalin-2-yloxyphenol |

InChI |

InChI=1S/C14H10N2O2/c17-10-5-7-11(8-6-10)18-14-9-15-12-3-1-2-4-13(12)16-14/h1-9,17H |

InChI Key |

XFFJRQBCOOVRTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

4-(Quinoxalin-2-yloxy)phenol has been investigated for its antimicrobial properties . Studies have shown that quinoxaline derivatives possess significant antibacterial activity, making them candidates for developing new antimicrobial agents. For instance, modifications of the quinoxaline structure have resulted in compounds with enhanced efficacy against resistant bacterial strains .

- Case Study: Antibacterial Activity

A study evaluated various quinoxaline derivatives, including this compound, for their ability to inhibit the growth of pathogenic bacteria. The results indicated that specific structural modifications could enhance antibacterial potency, suggesting a pathway for developing new antibiotics .

Antiviral Properties

Recent research has highlighted the potential of quinoxaline derivatives as antiviral agents . These compounds have shown promise against various viruses, including those responsible for respiratory infections and emerging pathogens like SARS-CoV-2. The structure-activity relationship (SAR) studies indicate that specific functional groups on the quinoxaline nucleus can significantly affect antiviral activity .

- Case Study: Antiviral Efficacy

In a study focusing on respiratory viruses, several quinoxaline derivatives were synthesized and tested for their inhibitory effects on viral replication. The findings demonstrated that certain derivatives exhibited substantial antiviral activity, with some compounds showing low micromolar IC50 values against viral targets .

Anticancer Activity

This compound has also been evaluated for its potential anticancer properties . Research indicates that quinoxaline derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways .

- Case Study: Anticancer Mechanisms

A series of synthesized quinoxaline derivatives were tested against various cancer cell lines, including HCT-116 and MCF-7. The results showed several compounds with IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies suggested that these compounds may act through multiple pathways, including inhibition of cell cycle progression and induction of apoptosis .

Agricultural Applications

The compound's derivatives have also been explored for their potential use as agricultural pesticides due to their biocidal properties against insect vectors of diseases like malaria and dengue .

Insecticidal Activity

Research has shown that certain quinoxaline derivatives exhibit significant larvicidal and pupicidal effects against mosquito larvae, making them candidates for developing environmentally friendly insecticides.

- Case Study: Insecticidal Efficacy

A study synthesized novel quinoxaline derivatives and tested them against larvae of malaria vectors. The results indicated effective larvicidal activity at low concentrations, suggesting these compounds could be utilized in vector control programs .

Summary of Findings

The applications of this compound span multiple domains:

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antibacterial and antiviral properties | Development of new antimicrobial agents |

| Anticancer Research | Induces apoptosis in cancer cells | Potential new anticancer therapies |

| Agricultural Science | Effective against mosquito larvae | Environmentally friendly insecticides |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Quinoxaline Derivatives

Quinoxaline derivatives often differ in substituents, which critically influence their chemical and biological behavior. For example:

| Compound | Substituent | Key Properties | Applications |

|---|---|---|---|

| 4-(Quinoxalin-2-yloxy)phenol | Phenol ether | Moderate solubility in polar solvents; redox-active phenol group | Potential antioxidant or enzyme inhibitor |

| 2,3-Diphenylquinoxaline | Phenyl groups | Hydrophobic; strong π-π interactions | Organic semiconductors, fluorescent probes |

| Quinoxaline-2-carboxylic acid | Carboxylic acid | High aqueous solubility; chelating agent | Metal ion coordination, antimicrobial agents |

The phenolic group in this compound distinguishes it from non-polar analogues like 2,3-diphenylquinoxaline, enabling participation in redox reactions similar to those observed in the Folin-Ciocalteu assay, where phenolic compounds reduce phosphomolybdate complexes .

Functional Analogues: Phenolic Ethers

Phenolic ethers with heterocyclic systems, such as 4-(benzoxazol-2-yloxy)phenol, exhibit comparable hydrogen-bonding capacity but differ in electronic properties due to variations in the heterocycle’s electron affinity. For instance:

- Electron-Deficient Systems: Quinoxaline’s electron-withdrawing nature reduces electron density on the phenol oxygen, decreasing acidity compared to benzoxazole derivatives.

- Thermal Stability: The rigid quinoxaline backbone may enhance thermal stability relative to furan- or thiophene-based phenolic ethers.

Preparation Methods

Reaction Mechanism and Conditions

A groundbreaking method for synthesizing 4-(Quinoxalin-2-yloxy)phenol involves aryne chemistry, as demonstrated by recent advances in heterocyclic coupling reactions. This approach utilizes 2-(trimethylsilyl)phenyl trifluoromethanesulfonate as a precursor for in situ aryne generation. Under mild conditions (room temperature, 12–24 hours), cesium fluoride (CsF) acts as a fluoride source to desilylate the precursor, producing a reactive benzyne intermediate. This aryne reacts with quinoxalin-2(1H)-one, facilitating C–O bond formation at the quinoxaline’s C2 position (Figure 1).

Key Advantages :

Experimental Protocol

-

Aryne Generation : Combine 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv) with CsF (2.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Coupling Reaction : Add quinoxalin-2(1H)-one (1.0 equiv) and stir under nitrogen at 25°C for 18 hours.

-

Workup : Quench with water, extract with ethyl acetate, and purify via column chromatography.

Representative Data :

| Substrate | Yield (%) | Reaction Time (h) |

|---|---|---|

| Quinoxalin-2(1H)-one | 87 | 18 |

| 4-Methoxyphenol | 82 | 20 |

Nucleophilic Aromatic Substitution (SNAr)

Limitations and Modifications

-

Regioselectivity Challenges : Competing reactions at other electrophilic positions (e.g., C6 of quinoxaline) may occur, necessitating protective groups or directing agents.

-

Alternative Halogen Sources : Bromoquinoxalines offer higher reactivity but require harsher conditions.

Comparative Analysis of Methods

Efficiency and Scalability

Q & A

Q. What are the standard synthesis protocols for 4-(Quinoxalin-2-yloxy)phenol?

The synthesis typically involves coupling quinoxaline derivatives with phenolic groups under nucleophilic aromatic substitution conditions. For example, derivatives like 2-methyl-3-[5-(3,4,5-trimethoxy-phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-quinoxaline are synthesized by reacting hydrazine hydrate with ketones in absolute ethanol. Post-reaction, the product is filtered, washed with ethanol, and purified via recrystallization. Structural confirmation is achieved using IR and ¹H NMR spectroscopy .

Q. How can spectroscopic techniques validate the structure of this compound?

IR spectroscopy identifies functional groups (e.g., O–H stretches in phenols at ~3200–3600 cm⁻¹, C=N stretches in quinoxaline at ~1600 cm⁻¹). ¹H NMR confirms substituent positions: aromatic protons in quinoxaline appear as distinct multiplet signals, while phenolic protons are deshielded (δ ~9–10 ppm). High-resolution mass spectrometry (HRMS) provides molecular weight validation .

Q. What methods are used to determine the physical properties (e.g., melting point, solubility) of this compound?

Melting points are measured using a capillary tube apparatus (e.g., 45–48°C for structurally similar phenols). Solubility is assessed in polar (water, ethanol) and nonpolar solvents (dichloromethane). For hygroscopic compounds, dynamic vapor sorption (DVS) analysis quantifies moisture sensitivity .

Q. How is the purity of synthesized this compound validated?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. A C18 column and gradient elution (water:acetonitrile) resolve impurities. Purity ≥95% is typically required for biological testing .

Advanced Research Questions

Q. How can reaction pathways for electrophilic substitution on this compound be optimized?

Electrophilic halogenation or nitration requires careful control of Lewis acid catalysts (e.g., FeCl₃ for bromination). Steric hindrance from the quinoxaline moiety may direct substitution to the para-phenolic position. Computational modeling (DFT) predicts regioselectivity by analyzing electron density maps .

Q. What strategies reconcile contradictory biological activity data across derivatives?

For antioxidants, discrepancies in IC₅₀ values may arise from substituent electronic effects. Methyl groups enhance lipid solubility (increasing cell membrane penetration), while electron-withdrawing groups (e.g., –NO₂) reduce radical scavenging. Dose-response assays under standardized conditions (e.g., DPPH or ABTS protocols) minimize variability .

Q. How does X-ray crystallography elucidate the structural stability of this compound derivatives?

Crystal structures reveal intramolecular hydrogen bonds (e.g., O–H⋯N between phenol and quinoxaline) and π-π stacking of aromatic rings. For example, (E)-4-[(4-amino-5-bromopyridin-3-yl)iminomethyl]phenol forms a 3D network via O–H⋯N and N–H⋯O bonds, enhancing thermal stability. Dihedral angles (e.g., 34.93° between aromatic planes) indicate conformational rigidity .

Q. What methodologies assess the compound’s stability under physiological conditions?

Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Mass spectrometry identifies hydrolysis products (e.g., quinoxaline-2-ol from ester cleavage). Reactivity with glutathione (simulating hepatic metabolism) predicts in vivo stability .

Q. How are structure-activity relationship (SAR) studies designed for quinoxaline-phenol hybrids?

Systematic variation of substituents on both quinoxaline and phenol rings is critical. For anti-inflammatory activity, pyrazole-linked derivatives (e.g., Series 8 and 10 in ) are screened against COX-2 enzymes. 3D-QSAR models correlate steric/electronic parameters with IC₅₀ values .

Q. What analytical techniques validate the compound’s interaction with biological targets?

Surface plasmon resonance (SPR) measures binding affinity to proteins (e.g., Keap1 for Nrf2 activation). Molecular docking (AutoDock Vina) predicts binding poses, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antioxidant activity of similar quinoxaline derivatives?

Cross-validate assays using multiple methods (DPPH, FRAP, ORAC) to account for mechanism-specific biases. For instance, electron-rich derivatives may show higher activity in DPPH (single-electron transfer) but lower in FRAP (metal chelation). Statistical meta-analysis of published IC₅₀ values identifies outliers due to assay conditions (e.g., pH, solvent) .

Q. Why do some studies report conflicting solubility profiles for phenolic-quinoxaline compounds?

Polymorphism (e.g., amorphous vs. crystalline forms) drastically affects solubility. Use powder X-ray diffraction (PXRD) to confirm phase purity. Co-solvency studies (e.g., ethanol-PEG mixtures) improve reproducibility in formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.